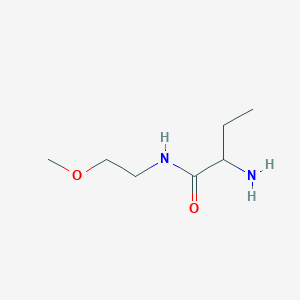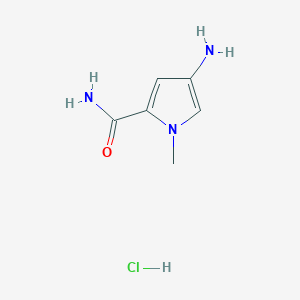
4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C6H10ClN3O . It is a derivative of pyrrole, a heterocyclic aromatic five-membered ring . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H . This indicates that the molecule consists of a pyrrole ring with an amino group at the 4th position and a carboxamide group at the 2nd position .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 190.63 g/mol . The compound appears as a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.
Applications De Recherche Scientifique
Novel Synthesis Methods
- A study described an efficient synthesis of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides, indicating a potential pathway for the synthesis of compounds related to 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride. This synthesis method offers advantages like short reaction times and good yields (Mohammadi et al., 2017).
Drug Discovery and Synthesis
- Research on the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, which were evaluated as cytostatic agents, suggests the relevance of similar pyrrole-2-carboxamide derivatives in medicinal chemistry and drug development (Bielawski et al., 1993).
Development of Antagonists
- A study on 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor (AR) antagonists indicates the potential of similar compounds in the development of non-steroidal/non-anilide type AR antagonists for applications like prostate cancer treatment (Wakabayashi et al., 2008).
Antibacterial and Anticancer Activities
- The synthesis and evaluation of pyrrolizine-5-carboxamides for anti-inflammatory, analgesic, and anticancer activities suggest the potential biomedical applications of related pyrrole-2-carboxamides (Gouda et al., 2018).
Catalytic Applications
- Research on the one-step synthesis of 2-Methyl-N6-aryladenines from 5-Acetylamino-1H-imidazole-4-carboxamide hydrochloride, a compound structurally related to this compound, demonstrates potential applications in organic synthesis and catalysis (Andersen & Pedersen, 1985).
Combinatorial Chemistry
- The solution-phase synthesis of a discovery library of tricyclic pyrrole-2-carboxamides, indicates the role of similar compounds in combinatorial chemistry and drug discovery (Werner et al., 2006).
Safety and Hazards
“4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
Mécanisme D'action
Target of Action
The primary targets of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It’s known that the presence of the carboxamide moiety in pyrrole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .
Propriétés
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-9-3-4(7)2-5(9)6(8)10;/h2-3H,7H2,1H3,(H2,8,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGGXAODUURXRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

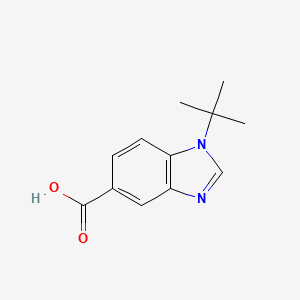
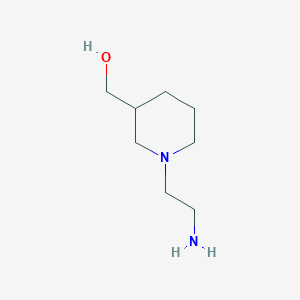
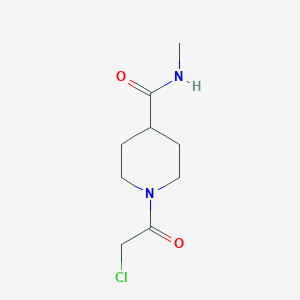
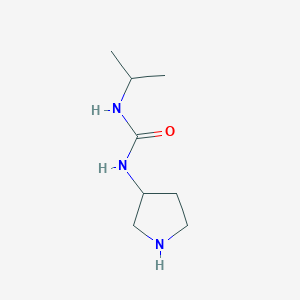
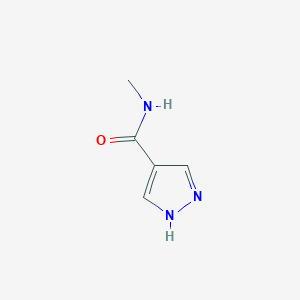
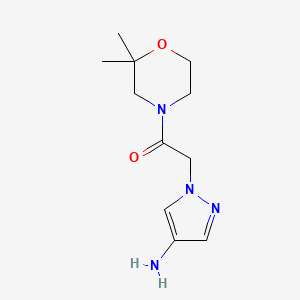
![1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B1371145.png)

![2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B1371151.png)

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)
